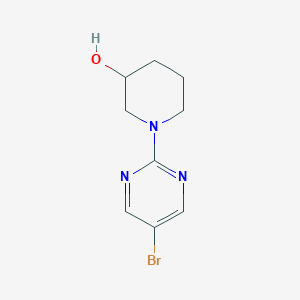

1-(5-Bromopyrimidin-2-yl)-3-piperidinol

Description

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(14)6-13/h4-5,8,14H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLXJCOKIJPPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661755 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-67-4 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthetic pathways, and potential applications of the heterocyclic compound 1-(5-Bromopyrimidin-2-yl)-3-piperidinol. As a molecule incorporating both a reactive bromopyrimidine moiety and a chiral piperidinol scaffold, this compound represents a valuable, yet under-documented, building block in medicinal chemistry. This document synthesizes information from related structures to propose key characteristics and detailed experimental protocols, offering a foundational resource for researchers engaged in the discovery of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Introduction: The Strategic Importance of the Piperidine and Bromopyrimidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system and various cancers.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of interactions with biological targets.[2][3] When combined with the 5-bromopyrimidine unit, a versatile synthetic handle is introduced. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the rapid diversification of the core structure.[4] This strategic combination makes this compound and its derivatives highly attractive for the construction of compound libraries in drug discovery campaigns.[3]

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely available, its key properties can be inferred from its structural isomer, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, and its constituent parts.

Structural Information

| Property | Value | Source |

| IUPAC Name | 1-(5-bromopyrimidin-2-yl)piperidin-3-ol | N/A |

| Molecular Formula | C₉H₁₂BrN₃O | [5] |

| Molecular Weight | 258.12 g/mol | [5] |

| CAS Number | Not assigned | N/A |

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Appearance | White to off-white solid | Based on the appearance of the 4-isomer.[5] |

| Melting Point | Not determined | Expected to be a solid at room temperature. |

| Boiling Point | Not determined | Likely to decompose at high temperatures. |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Common solvents for similar heterocyclic compounds. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology has been successfully employed for the synthesis of the analogous 4-piperidinol isomer, demonstrating high efficiency and yield.[5]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from the successful synthesis of the 4-isomer.[5]

-

Reaction Setup: To a round-bottomed flask, add 3-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and diisopropylethylamine (DIPEA) (3.0 eq).

-

Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 15 hours. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in dichloromethane (DCM).

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Reactivity and Further Functionalization

The chemical reactivity of this compound is dominated by two key functional groups: the bromine atom on the pyrimidine ring and the hydroxyl group on the piperidine ring.

Cross-Coupling Reactions at the C5-Position

The C-Br bond on the pyrimidine ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Caption: Key cross-coupling reactions for derivatization.

Reactions of the Hydroxyl Group

The secondary alcohol of the piperidinol moiety can be a target for various transformations, including:

-

Oxidation: To yield the corresponding ketone, 1-(5-bromopyrimidin-2-yl)piperidin-3-one.

-

Esterification/Etherification: To introduce different functional groups that can modulate physicochemical properties such as solubility and lipophilicity.

-

Inversion of Stereochemistry: Via a Mitsunobu reaction, which could be critical for exploring the structure-activity relationship (SAR) of chiral derivatives.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, a predicted ¹H NMR spectrum can be outlined based on the known spectrum of the 4-isomer and the starting material, 5-bromopyrimidine.[5][6]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrimidine C-H | ~8.4 | Singlet (s) | Two equivalent protons on the pyrimidine ring. |

| Piperidine C-H (adjacent to N) | ~4.2 - 4.4 | Multiplet (m) | Protons on the carbons alpha to the nitrogen. |

| Piperidine C-H (with OH) | ~3.8 - 4.0 | Multiplet (m) | The proton on the carbon bearing the hydroxyl group. |

| Piperidine C-H (other) | ~1.5 - 2.0 | Multiplet (m) | Remaining methylene protons on the piperidine ring. |

| Hydroxyl O-H | Variable | Broad singlet (br s) | Chemical shift is dependent on solvent and concentration. |

LC-MS: The expected mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with major peaks at [M+H]⁺ ≈ 258 and 260.[5]

Potential Applications in Drug Discovery

The structural motifs within this compound suggest a high potential for biological activity. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.[7][8] The bromopyrimidine core is also a key feature in many kinase inhibitors and other targeted therapies.[9]

Potential Therapeutic Areas:

-

Oncology: As a scaffold for kinase inhibitors.

-

Infectious Diseases: As a starting point for novel antibacterial or antiviral agents.[8]

-

Inflammatory Diseases: As a core for anti-inflammatory compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the data for structurally related compounds such as 1-(5-Bromopyridin-2-yl)piperidin-3-ol, appropriate precautions should be taken.

-

Hazard Classification: Likely to be classified as Acute Toxicity, Oral (Category 3).

-

Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a promising, albeit not extensively studied, chemical entity with significant potential as a building block for the synthesis of novel, biologically active compounds. This guide provides a foundational framework for its synthesis, characterization, and further derivatization, leveraging data from closely related analogues. The strategic combination of a conformationally versatile piperidine ring and a synthetically tractable bromopyrimidine core makes this compound a valuable asset for medicinal chemists and drug discovery professionals.

References

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

-

Boron Molecular. 1-(5-Bromopyrimidin-2-yl)-4-piperidinone. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Biologically Potent Novel 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione Analogues via Buchwald—Hartwig C—N Coupling Reaction.[Link]

-

ResearchGate. Diversity of bioactive compounds from Parmotrema xanthinum as antimicrobial potential through in-vitro and in-silico assessment. [Link]

-

PubMed. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. [Link]

-

PubChem. 2-({2-[(3r)-3-Aminopiperidin-1-Yl]-5-Bromo-6-Oxopyrimidin-1(6h)-Yl}methyl)benzonitrile. [Link]

-

PubMed Central. Biological Activity of Naturally Derived Naphthyridines. [Link]

-

University of California, Irvine. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

-

SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)-3-piperidinol (CAS 914347-67-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of a bromopyrimidine moiety and a chiral piperidinol scaffold suggests its utility as a versatile building block for the synthesis of novel therapeutic agents.

Core Physicochemical & Structural Data

This compound is a solid at room temperature, characterized by the presence of a stereocenter at the 3-position of the piperidine ring. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914347-67-4 | [1] |

| Molecular Formula | C₉H₁₂BrN₃O | [1] |

| Molecular Weight | 258.12 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred |

| Melting Point | No experimental data available | |

| Boiling Point | 418.5 °C at 760 mmHg (predicted) | Inferred from similar compounds |

| Density | 1.6 g/cm³ (predicted) | Inferred from similar compounds |

| LogP | 1.265 (predicted) | Inferred from similar compounds |

| SMILES | OC1CN(C2=NC=C(Br)C=N2)CCC1 | [1] |

Synthesis and Reactivity

While a specific synthetic protocol for this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthesis can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is well-established for the synthesis of related N-aryl piperidines.

A reliable synthetic strategy is adapted from the successful synthesis of the isomeric 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine[2]. The proposed synthesis involves the reaction of 5-bromo-2-chloropyrimidine with 3-hydroxypiperidine in the presence of a non-nucleophilic base.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add 5-bromo-2-chloropyrimidine (1.0 eq) and diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

The reactivity of this compound is primarily dictated by the bromine atom on the pyrimidine ring, which can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further structural diversity. The secondary alcohol of the piperidinol moiety can be oxidized to a ketone or undergo etherification or esterification reactions.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons (two singlets or doublets in the aromatic region), as well as multiplets for the piperidine ring protons and a signal for the hydroxyl proton. The chemical shifts and coupling patterns will be informative for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine and piperidine rings. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this polar molecule. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion ([M+H]⁺) and any bromine-containing fragments, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes)[5][6].

Predicted Fragmentation Pathway:

The primary fragmentation in tandem mass spectrometry (MS/MS) is expected to involve the loss of the piperidinol moiety or fragmentation within the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment and quantification of this compound. Given its polar nature, a column with enhanced polar retention, such as a C18 with a polar endcapping or an embedded polar group, would be advantageous[7].

Proposed HPLC Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength corresponding to the absorbance maximum of the pyrimidine chromophore (typically around 254 nm).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in drug discovery due to the established biological activities of both the pyrimidine and piperidine moieties.

-

Pyrimidine Core: Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[8][9]. The bromine atom serves as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

-

Piperidinol Moiety: The piperidine ring is a prevalent scaffold in many approved drugs, often contributing to improved pharmacokinetic properties and target engagement[10]. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, and its stereochemistry can be crucial for activity.

This compound can serve as a key intermediate in the synthesis of inhibitors for various biological targets, such as kinases, by leveraging the reactivity of the bromopyrimidine ring for coupling with other pharmacophoric fragments[8][11]. The piperidinol portion can be tailored to optimize binding affinity and selectivity for the target protein. For instance, similar piperidinol-containing molecules have shown promise as anti-tuberculosis agents[12].

Safety and Handling

While a specific material safety data sheet (MSDS) for this compound is not widely available, compounds with similar structures are known to be harmful if swallowed and may cause skin and eye irritation[1]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug discovery programs. Its synthesis is accessible through standard organic chemistry transformations, and its structure offers multiple points for diversification. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a robust framework for its synthesis, characterization, and potential applications, empowering researchers to leverage this promising scaffold in the development of novel therapeutic agents.

References

-

Mdluli, K., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 846-850. [Link]

-

Chandra, M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 532-547. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Knochel, P., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 223. [Link]

- Google Patents. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]

-

New Journal of Chemistry. Supplementary data. [Link]

-

IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

-

Phenomenex. HPLC Method Development. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Boron Molecular. Buy 1-(5-Bromopyrimidin-2-yl)-4-piperidinone. [Link]

-

Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Longdom Publishing SL. Biological Assays: Innovations and Applications. [Link]

-

NCBI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

-

NCBI. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Arctom. This compound. [Link]

Sources

- 1. CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents [patents.google.com]

- 2. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 12. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol

An In-depth Technical Guide to the Structure Elucidation of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate countless hours of research and significant financial investment. The subject of this guide, this compound, represents a common class of heterocyclic compounds—nitrogen-containing scaffolds that are staples in medicinal chemistry due to their diverse biological activities.[1][2] The pyrimidine core is fundamental to life as a component of nucleic acids, while the piperidine ring is a prevalent motif in many approved drugs.

This document serves not as a simple recitation of data, but as a technical narrative detailing the logical, multi-pronged analytical strategy required to confirm the identity and structure of this specific molecule. We will proceed from foundational molecular formula determination to the intricate connectivity mapping afforded by two-dimensional NMR. Each step is designed to be a self-validating system, where data from one technique corroborates and builds upon the last, culminating in a structure that is beyond reproach.

Part 1: Foundational Analysis - Molecular Formula and Mass Spectrometry

The first step in any structure elucidation is to determine the elemental composition and molecular weight. This establishes the fundamental building blocks we must account for.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides not only the molecular weight but also a highly accurate mass measurement, which allows for the confident determination of the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: A 1 mg/mL solution of the analyte is prepared in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.

-

Instrumentation: The solution is infused into an ESI-TOF mass spectrometer at a flow rate of 5 µL/min.

-

Acquisition Parameters: The instrument is operated in positive ion mode, scanning a mass range of m/z 100-500. A known calibration standard (e.g., sodium formate) is used for real-time mass accuracy correction.

-

Data Analysis: The spectrum is analyzed for the protonated molecular ion [M+H]⁺, and the measured mass is used to calculate the elemental composition.

Anticipated Results & Interpretation

The proposed structure, this compound, has a molecular formula of C₉H₁₂BrN₃O.

| Parameter | Theoretical Value | Expected HRMS Result |

| Molecular Formula | C₉H₁₂BrN₃O | - |

| Monoisotopic Mass | 257.0164 Da | - |

| [M+H]⁺ (C₉H₁₃BrN₃O⁺) | 258.0242 Da | m/z ≈ 258.0240 ± 0.0005 |

| [M+2+H]⁺ | 260.0221 Da | m/z ≈ 260.0220 ± 0.0005 |

A crucial validation point is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum must exhibit a characteristic doublet for the molecular ion peak ([M+H]⁺ and [M+2+H]⁺) with nearly equal intensity. The observation of this pattern is a strong indicator of the presence of a single bromine atom in the molecule.[3]

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation and analyzing the resulting daughter ions. This provides clues about the molecule's substructures.

Experimental Protocol: Collision-Induced Dissociation (CID)

-

The [M+H]⁺ ion (m/z 258) is mass-selected in the first stage of the mass spectrometer.

-

The selected ion is passed into a collision cell filled with an inert gas (e.g., argon).

-

The collision energy is ramped to induce fragmentation.

-

The resulting fragment ions are analyzed in the second stage of the mass spectrometer.

Logical Fragmentation Workflow

The fragmentation is dictated by the weakest bonds and the most stable resulting fragments. For this molecule, cleavage at the piperidine ring and the bond connecting it to the pyrimidine ring are expected.

Caption: Predicted MS/MS fragmentation of this compound.

Part 2: Functional Group Identification - Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Anticipated Absorption Bands

The presence of hydroxyl, amine, aromatic, and alkyl groups in the target molecule will give rise to a distinct IR spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 3200 | O-H Stretch (broad) | Alcohol | Confirms the presence of the hydroxyl group.[4] |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine) | Indicates C-H bonds on the pyrimidine ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) | Confirms the saturated piperidine ring.[5] |

| 1600 - 1550 | C=N, C=C Stretch | Aromatic Ring | Characteristic vibrations of the pyrimidine ring. |

| 1350 - 1250 | C-N Stretch | Aryl-Amine | Corresponds to the bond between the pyrimidine C2 and piperidine N1. |

| 1150 - 1050 | C-O Stretch | Secondary Alcohol | Indicates the C-O bond of the 3-piperidinol moiety. |

The combined observation of a broad O-H band, aromatic C=N/C=C stretches, and a strong C-O stretch provides compelling evidence for the proposed hydroxypiperidine and pyrimidine moieties.

Part 3: Definitive Structural Mapping - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom.[6]

Experimental Protocol: General NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like -OH.

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Experiments: A suite of experiments is performed: ¹H NMR, ¹³C{¹H} NMR, DEPT-135, and 2D experiments (COSY, HSQC, HMBC).

¹H NMR Spectroscopy - Proton Environment and Count

This experiment identifies all unique proton environments in the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

Note: Predictions are based on established chemical shift principles and data from analogous structures, such as 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine, which shows pyrimidine protons at 8.34 ppm.[7]

| Proton Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H4', H6' | ~8.45 | s | 2H | Pyrimidine protons, deshielded by two ring nitrogens and adjacent to bromine. Expected to be a sharp singlet. |

| OH | ~4.80 | d | 1H | Hydroxyl proton. Its shift is variable and depends on concentration and temperature. Coupling to H3 is expected. |

| H2ax, H6ax | ~4.30 | m | 2H | Axial protons α to the pyrimidine ring. Strongly deshielded by the electron-withdrawing pyrimidine. |

| H3 | ~3.70 | m | 1H | Proton on the carbon bearing the hydroxyl group (carbinol proton). |

| H2eq, H6eq | ~3.15 | m | 2H | Equatorial protons α to the pyrimidine ring. |

| H5ax, H4ax | ~1.90 | m | 2H | Axial protons on the piperidine ring. |

| H5eq, H4eq | ~1.50 | m | 2H | Equatorial protons on the piperidine ring. |

¹³C NMR and DEPT-135 Spectroscopy - Carbon Skeleton

¹³C NMR identifies all unique carbon atoms, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

| Carbon Label | Predicted Shift (δ, ppm) | DEPT-135 | Assignment Rationale |

| C2' | ~161.0 | C (Quaternary) | Pyrimidine carbon attached to the piperidine nitrogen. Highly deshielded. |

| C4', C6' | ~158.5 | CH (Positive) | Equivalent pyrimidine carbons attached to protons. Deshielded by ring nitrogens. |

| C5' | ~115.0 | C (Quaternary) | Pyrimidine carbon attached to bromine. Shielded by bromine's electron-donating resonance effect, but deshielded by its inductive effect. |

| C3 | ~65.0 | CH (Positive) | Carbinol carbon, deshielded by the attached oxygen atom. |

| C2, C6 | ~48.0 | CH₂ (Negative) | Carbons α to the piperidine nitrogen, deshielded by both the nitrogen and the pyrimidine ring. |

| C5 | ~32.0 | CH₂ (Negative) | Piperidine carbon β to the hydroxyl group. |

| C4 | ~22.0 | CH₂ (Negative) | Piperidine carbon γ to the hydroxyl group. |

2D NMR - The Connectivity Puzzle

Two-dimensional NMR experiments are essential for unambiguously connecting the protons and carbons, confirming the overall structure.

Logical Workflow for 2D NMR Interpretation

Caption: Integrated workflow for structure elucidation using 1D and 2D NMR.

Key 2D NMR Correlations for Structural Confirmation:

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment will reveal the proton-proton coupling network. We expect to see a continuous correlation path from H2 -> H3 -> H4 -> H5 -> H6, confirming the integrity of the piperidine ring spin system. The pyrimidine protons (H4'/H6') will show no correlations, confirming their isolation.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. For example, the proton at ~3.70 ppm will correlate with the carbon at ~65.0 ppm, confirming this as the C3-H3 pair.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the connection between the two main fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The definitive correlation is:

-

A correlation between the piperidine protons at C2/C6 (~4.30 and ~3.15 ppm) and the pyrimidine carbon at C2' (~161.0 ppm). This single cross-peak provides undeniable proof that the piperidine ring is attached to the C2 position of the pyrimidine ring.

-

Other key HMBC correlations would include:

-

Correlations from the pyrimidine protons H4'/H6' to C2', C5', and the other pyrimidine CH carbon.

-

Correlations within the piperidine ring that further support the assignments (e.g., from H2 to C3 and C6).

Part 4: Synthesis and Final Conclusion

The collective data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments provide a self-consistent and overwhelming body of evidence for the structure of this compound.

-

HRMS confirms the elemental formula C₉H₁₂BrN₃O and the presence of one bromine atom.

-

FT-IR confirms the presence of the key functional groups: an alcohol (O-H), a piperidine ring (aliphatic C-H), and a pyrimidine ring (aromatic C=N/C=C).

-

¹H and ¹³C NMR provide the precise number and chemical environment of all carbon and hydrogen atoms, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) serves as the final arbiter, piecing together the molecular puzzle by establishing the exact connectivity of the atoms, most critically proving the linkage between the piperidine nitrogen and the C2 position of the 5-bromopyrimidine ring.

This rigorous, multi-technique approach ensures the highest level of confidence in the assigned structure, providing a solid foundation for any further research or development involving this compound.

References

-

El-Senduny, F. F., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Journal of Molecular Structure, 1268, 133703. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4068-4075. Retrieved from [Link]

-

D'Auria, M., & Vantaggi, A. (1991). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 56(13), 4259-4262. Retrieved from [Link]

-

Wu, J., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Soochow University. Retrieved from [Link]

-

Vlaskova, P., et al. (2021). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Molecules, 26(19), 5897. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Retrieved from [Link]

-

Mercer, J. R., et al. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2343. Retrieved from [Link]

-

An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Medicinal Chemistry Communications, 3(7), 808-812. Retrieved from [Link]

-

Afinidad. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. LXVI(540), 145-151. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. Retrieved from [Link]

-

Wawrzynczak, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(23), 7352. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 88, 117332. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. Retrieved from [Link]

-

Frontiers. (2022). Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product. Retrieved from [Link]

Sources

- 1. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. raco.cat [raco.cat]

- 4. Frontiers | Application of FT-IR spectroscopy and chemometric technique for the identification of three different parts of Camellia nitidissima and discrimination of its authenticated product [frontiersin.org]

- 5. ajrconline.org [ajrconline.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]

1-(5-Bromopyrimidin-2-yl)-3-piperidinol spectroscopic analysis (NMR, LCMS, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol

Prepared by: A Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds. We will provide a comprehensive analysis of this compound, a molecule of interest in medicinal chemistry due to its privileged structural motifs—the bromopyrimidine and piperidinol scaffolds. These moieties are frequently found in compounds targeting a wide range of biological targets.[1]

Our approach in this guide is to not only present the spectroscopic data but to also delve into the causality behind the experimental observations and choices. As direct experimental spectra for this specific isomer are not widely published, we will leverage our expertise to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LCMS), and Infrared (IR) spectroscopic data. This predictive analysis is grounded in established principles of spectroscopy and supported by experimental data from closely related structural analogs, ensuring a robust and scientifically sound characterization.

The synthesis of N-aryl piperidines is a well-established transformation in organic chemistry.[1] The target compound can be reliably synthesized via a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and 3-hydroxypiperidine. The following protocol is adapted from a known procedure for the synthesis of the isomeric 1-(5-bromopyrimidin-2-yl)-4-piperidinol.[2]

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, add 3-hydroxypiperidine (1.01 g, 10 mmol), 5-bromo-2-chloropyrimidine (1.94 g, 10 mmol), and a suitable base such as diisopropylethylamine (DIPEA) (3.87 g, 30 mmol).

-

Solvent Addition: Add an appropriate solvent such as acetonitrile (50 mL).

-

Reaction Execution: Stir the reaction mixture at reflux (approximately 82°C) for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LCMS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by silica gel column chromatography to yield this compound as a solid.

Sources

Unveiling the Therapeutic Potential: A Predicted Mechanism of Action for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel therapeutics. 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, a compound featuring both a pyrimidine and a piperidinol moiety, stands as a promising candidate for targeted drug development. While direct experimental evidence for its mechanism of action is not yet publicly available, a comprehensive analysis of its structural components and the known biological activities of analogous compounds allows for the formulation of several evidence-based hypotheses. This guide delineates the predicted mechanisms of action for this compound, focusing on three primary, plausible pathways: inhibition of protein kinases , modulation of G-protein coupled receptors (GPCRs) , and inhibition of monoamine oxidase A (MAO-A) . We will explore the scientific rationale behind each hypothesis, propose detailed experimental workflows for their validation, and provide a framework for the interpretation of potential outcomes. This document is intended to serve as a foundational resource for researchers embarking on the preclinical investigation of this and structurally related compounds.

Introduction: The Architectural Rationale of a Promising Scaffold

The molecular architecture of this compound is a deliberate amalgamation of two well-established pharmacophores: the pyrimidine ring and the piperidinol core. The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a plethora of approved drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile scaffold for engaging with biological targets.[1] The piperidine moiety, a saturated heterocycle, is another privileged structure in drug discovery, frequently incorporated to modulate physicochemical properties and to present functional groups in a defined three-dimensional space, which is crucial for target binding.[3]

The direct linkage of the piperidinol ring to the 2-position of the pyrimidine core in this compound creates a unique chemical entity with the potential for novel pharmacology. The bromine atom at the 5-position of the pyrimidine ring can further influence its electronic properties and provide a vector for additional interactions or metabolic pathways. This guide will now dissect the most probable biological consequences of this specific molecular arrangement.

Predicted Mechanisms of Action: Three Evidence-Based Hypotheses

Based on an extensive review of the literature on structurally analogous compounds, we propose three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Protein Kinases

Rationale: The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif found in numerous potent and selective protein kinase inhibitors.[4][5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds with the kinase hinge region, a conserved structural element in the ATP-binding pocket.

Compounds bearing a pyrimidinyl-piperidine/piperazine scaffold have demonstrated inhibitory activity against kinases such as Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), both of which are important targets in oncology.[3] The piperidine ring in these inhibitors often serves to position larger substituents that can access other pockets within the active site, thereby enhancing potency and selectivity.

Predicted Signaling Pathway:

Caption: Predicted inhibition of a receptor tyrosine kinase by this compound.

Hypothesis 2: Modulation of G-Protein Coupled Receptors (GPCRs)

Rationale: Arylpiperidine and arylpiperazine derivatives are classic scaffolds for ligands of aminergic GPCRs, such as dopamine and serotonin receptors.[7][8] These receptors are integral to neurotransmission and are the targets of numerous drugs for central nervous system (CNS) disorders. The nitrogen atom of the piperidine ring is often crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.

A study on trisubstituted pyrimidines identified them as positive allosteric modulators of the prostaglandin EP2 receptor, a GPCR.[9] This indicates that the pyrimidine scaffold can also interact with GPCRs, potentially in a modulatory capacity rather than as a direct agonist or antagonist. The combination of the pyrimidine and piperidinol moieties in this compound could therefore result in a novel GPCR ligand with a unique pharmacological profile.

Predicted Signaling Pathway:

Caption: Predicted modulation of a G-protein coupled receptor by this compound.

Hypothesis 3: Inhibition of Monoamine Oxidase A (MAO-A)

Rationale: A series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been identified as selective inhibitors of monoamine oxidase A (MAO-A).[10][11] MAO-A is a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, and its inhibition is a validated strategy for the treatment of depression and anxiety. The 1-(2-pyrimidinyl)piperazine pharmacophore is an active metabolite of the anxiolytic drug buspirone and is thought to contribute to its therapeutic effects.[10]

Although this compound contains a piperidinol instead of a piperazine ring, the core structural similarity to known MAO-A inhibitors is significant. The pyrimidine ring and the nitrogen-containing heterocycle appear to be key for this activity.

Predicted Mechanism:

Caption: Predicted inhibition of Monoamine Oxidase A (MAO-A) by this compound.

Experimental Validation: A Phased Approach

To systematically investigate these hypotheses, a tiered experimental approach is recommended, starting with broad profiling and progressing to more focused mechanistic studies.

Phase 1: Initial Target Class Screening

The primary objective of this phase is to ascertain the general class of biological targets with which this compound interacts.

Experimental Protocols:

-

Broad Kinase Panel Screening:

-

Objective: To determine if the compound exhibits inhibitory activity against a diverse panel of protein kinases.

-

Methodology: Utilize a commercially available kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) to screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of at least 100-400 kinases.

-

Data Analysis: Identify any kinases that show significant inhibition (e.g., >50% or >75% inhibition).

-

-

GPCR Binding and Functional Assays:

-

Objective: To assess the compound's ability to bind to and modulate the activity of a panel of common GPCRs, particularly aminergic receptors.

-

Methodology:

-

Binding Assays: Employ radioligand binding assays for a panel of receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, etc.).

-

Functional Assays: Utilize cell-based functional assays to measure downstream signaling, such as cAMP accumulation (for Gs/Gi-coupled receptors) or calcium flux (for Gq-coupled receptors).

-

-

Data Analysis: Determine binding affinities (Ki) and functional potencies (EC50 or IC50).

-

-

MAO-A and MAO-B Inhibition Assays:

-

Objective: To directly measure the inhibitory activity of the compound against both isoforms of monoamine oxidase.

-

Methodology: Use a commercially available MAO-Glo™ Assay (Promega) or a similar fluorescence-based assay with purified human recombinant MAO-A and MAO-B enzymes.

-

Data Analysis: Calculate IC50 values for both enzymes to determine potency and selectivity.

-

Data Presentation:

| Assay Type | Target(s) | Predicted Outcome for this compound |

| Kinase Panel Screen | >100 Kinases | Significant inhibition of a subset of kinases. |

| GPCR Binding Assays | Aminergic GPCRs | Measurable binding affinity for specific receptor subtypes. |

| GPCR Functional Assays | Aminergic GPCRs | Agonist, antagonist, or allosteric modulator activity. |

| MAO Inhibition Assay | MAO-A, MAO-B | Potent and selective inhibition of MAO-A. |

Phase 2: Hypothesis-Driven Mechanistic Studies

Based on the results of Phase 1, this phase will involve more in-depth studies to confirm the mechanism of action and elucidate the molecular details of the interaction.

Experimental Workflow (Example for Kinase Inhibition Hypothesis):

Caption: Experimental workflow for validating the kinase inhibitor hypothesis.

Detailed Protocols (Example for Kinase Inhibition):

-

IC50 Determination:

-

Objective: To quantify the potency of the compound against the identified kinase "hits".

-

Methodology: Perform dose-response curves using a radiometric or fluorescence-based in vitro kinase assay for each hit kinase.

-

Data Analysis: Calculate the IC50 value for each kinase.

-

-

Cellular Target Engagement:

-

Objective: To confirm that the compound interacts with the target kinase in a cellular context.

-

Methodology: Employ a target engagement assay such as NanoBRET™ (Promega) or Cellular Thermal Shift Assay (CETSA®).

-

Data Analysis: Determine the cellular EC50 for target engagement.

-

-

Downstream Signaling Pathway Analysis:

-

Objective: To demonstrate that target engagement leads to modulation of the downstream signaling pathway.

-

Methodology: Treat relevant cell lines with the compound and measure the phosphorylation status of a known downstream substrate of the target kinase using Western blotting or ELISA.

-

Data Analysis: Observe a dose-dependent decrease in substrate phosphorylation.

-

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of established pharmacophores. The predictive framework outlined in this guide, based on the principles of medicinal chemistry and analogy to known bioactive compounds, provides a robust starting point for its preclinical evaluation. The proposed tiered experimental approach will enable a systematic and efficient elucidation of its mechanism of action. Should one or more of these hypotheses be validated, this compound could emerge as a valuable lead for the development of novel therapeutics for a range of disorders, from cancer to neurological conditions. The subsequent steps would involve lead optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for in vivo efficacy studies.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Jayachandran, E., & Kumar, R. S. (2019). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 12(9), 4273-4277. [Link]

-

Jiang, H., et al. (2018). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. ACS omega, 3(11), 15547–15556. [Link]

-

Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 40, 814-825. [Link]

-

Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]

-

Ahmed, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163. [Link]

-

Szałaj, N., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 30(12), 2545. [Link]

-

Khan, I., et al. (2022). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules (Basel, Switzerland), 27(19), 6251. [Link]

-

Hassan, A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 976–993. [Link]

-

Yurttaş, L., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Turkish Journal of Chemistry, 40, 814-825. [Link]

-

Szałaj, N., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 30(12), 2545. [Link]

-

Sang, Z., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal transduction and targeted therapy, 8(1), 443. [Link]

-

Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry, 68(7), 45-52. [Link]

-

Edis, Z., et al. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules (Basel, Switzerland), 30(10), 2025. [Link]

-

Wu, S. N., et al. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. International journal of molecular sciences, 24(3), 2937. [Link]

-

Tocris Bioscience. (n.d.). Ion Channel Modulators: Small Molecules and Peptides. Bio-Techne. [Link]

-

Varlet, T., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules (Basel, Switzerland), 28(18), 6682. [Link]

-

Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in chemistry, 10, 936384. [Link]

-

Kaczor, A. A., & Selent, J. (2025). Discovery of GPCR ligands for probing signal transduction pathways. Expert opinion on drug discovery, 20(8), 827–838. [Link]

-

Hassan, A. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 976–993. [Link]

-

Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & medicinal chemistry letters, 26(4), 1266–1270. [Link]

-

Al-Ostath, A. I. N., et al. (2021). Synthesis and Biological Activity of Pyrimidines-Containing Hybrids: Focusing on Pharmacological Application. Journal of Chemistry, 2021, 1-22. [Link]

-

Shinde, R. A., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. International Journal of Trend in Scientific Research and Development, 5(4), 1339-1346. [Link]

-

Kauk, M., et al. (2016). Structure-guided development of heterodimer-selective GPCR ligands. Nature chemical biology, 12(9), 709–716. [Link]

-

UORSY. (n.d.). Ion Channel Modulators. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Profile of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential stability and degradation profile of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from related chemical structures—bromopyrimidines and piperidinols—to forecast its stability under various stress conditions. We delineate predicted degradation pathways, including hydrolysis, oxidation, and photodegradation, and provide detailed, field-proven protocols for conducting forced degradation studies in line with international regulatory standards. Furthermore, this guide outlines the development of a robust, stability-indicating analytical method using HPLC-MS for the separation and identification of potential degradation products. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to rigorously evaluate the stability of this compound and similar novel chemical entities, a critical step in the drug development process.

Introduction and Molecular Profile

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its chemical and physical properties. Among the most critical of these is its stability. An unstable compound can lose efficacy, generate toxic byproducts, and present significant challenges in formulation and storage. This compound is a molecule that incorporates two key heterocyclic moieties: a brominated pyrimidine and a piperidinol ring. Bromopyrimidines are recognized building blocks in the synthesis of a wide array of biologically active compounds, often acting as crucial intermediates in the development of kinase inhibitors and other targeted therapies. The piperidine scaffold is also a prevalent feature in many pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets.

A comprehensive stability and degradation profile is therefore not merely a regulatory requirement but a fundamental aspect of risk assessment and mitigation in drug development. This guide will provide a predictive analysis of the stability of this compound and a practical framework for its experimental determination.

Molecular Structure and Key Functional Groups

The stability of this compound is intrinsically linked to its molecular architecture. The structure features several reactive sites that are likely to be susceptible to degradation under stress conditions.

Caption: Molecular Structure of this compound

The key functional groups that will dictate the degradation profile are:

-

The Bromopyrimidine Ring: The carbon-bromine (C-Br) bond is a potential site for photolytic cleavage. The pyrimidine ring itself, an electron-deficient system, can be susceptible to nucleophilic attack, particularly under harsh pH conditions.

-

The Piperidinol Moiety: The secondary alcohol at the 3-position is a prime candidate for oxidation to a ketone. The piperidine ring itself can undergo ring-opening reactions under certain oxidative conditions.

-

The C-N Linkage: The bond connecting the pyrimidine ring to the piperidine nitrogen is an amine linkage that could be susceptible to hydrolysis, especially under acidic or basic conditions.

Predicted Degradation Pathways

Based on the chemistry of related structures, we can predict several major degradation pathways for this compound. A forced degradation study is essential to confirm these predictions and uncover any unexpected liabilities.

Caption: Predicted Degradation Pathways for this compound

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, the most probable site of hydrolytic cleavage is the C-N bond between the pyrimidine ring and the piperidine nitrogen. This is analogous to the hydrolysis of other N-aryl piperazines and related compounds.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the pyrimidine ring could activate it for nucleophilic attack by water, leading to the formation of 5-bromopyrimidin-2-ol and 3-piperidinol.

-

Base-Catalyzed Hydrolysis: In strong alkaline solutions, particularly at elevated temperatures, direct nucleophilic attack of hydroxide ions on the pyrimidine ring could also lead to cleavage of the C-N bond. Studies on other pyrimidine derivatives have shown degradation in hot alkali solutions.

Oxidative Degradation

The molecule possesses two primary sites susceptible to oxidation: the secondary alcohol and the piperidine nitrogen.

-

Oxidation of the Secondary Alcohol: The 3-hydroxy group on the piperidine ring is readily susceptible to oxidation to the corresponding ketone, 1-(5-bromopyrimidin-2-yl)-3-piperidone. This is a common transformation for secondary alcohols and can be induced by various oxidizing agents, including peroxides or atmospheric oxygen in the presence of metal ions.

-

N-Oxidation: While less common for secondary amines within a piperidine ring compared to tertiary amines, N-oxidation is a possibility, leading to the formation of an N-oxide.

-

Ring Opening: More aggressive oxidative conditions could potentially lead to the cleavage of the piperidine ring.

Photodegradation

Brominated aromatic compounds are often sensitive to light. The primary photodegradation pathway for this compound is predicted to be the homolytic cleavage of the C-Br bond. This would result in the formation of a debrominated product, 1-(pyrimidin-2-yl)-3-piperidinol. This process is often initiated by UV radiation and can be influenced by the solvent system. The electronic structure of bromopyrimidines makes them candidates for such photo-induced processes.

A Practical Guide to Stability Testing

To empirically determine the stability and degradation profile, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required.

Caption: Workflow for Determining the Stability and Degradation Profile

Forced Degradation Studies: Experimental Protocol

Forced degradation, or stress testing, is crucial for identifying potential degradation products and developing a stability-indicating analytical method. The following are detailed protocols for stressing this compound.

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

1. Acidic Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 1N HCl.

- Incubate the mixture at 80°C for 24 hours.

- At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

2. Basic Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 1N NaOH.

- Incubate the mixture at 80°C for 24 hours.

- At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase to approximately 100 µg/mL.

3. Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

- Keep the mixture at room temperature for 24 hours, protected from light.

- At specified time points, withdraw an aliquot and dilute with the mobile phase to approximately 100 µg/mL.

4. Thermal Degradation:

- Store a solid sample of the compound in an oven at 105°C for 48 hours.

- Also, expose the stock solution to 80°C for 48 hours.

- At specified time points, prepare a solution of the solid sample or dilute the liquid sample to approximately 100 µg/mL for analysis.

5. Photodegradation:

- Expose the stock solution and a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

- A control sample should be wrapped in aluminum foil to protect it from light.

- At the end of the exposure, prepare solutions of both the exposed and control samples to approximately 100 µg/mL for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other impurities. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the preferred technique.

1. Chromatographic System:

- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from potentially more polar or non-polar degradants.

- Detector: A photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (e.g., electrospray ionization - ESI) for mass identification.

2. Method Development Strategy:

- Begin by analyzing the unstressed sample to determine the retention time and response of the parent compound.

- Inject the stressed samples individually. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

- Adjust the gradient slope, mobile phase composition, and flow rate to optimize the separation.

- The mass spectrometer will provide mass-to-charge (m/z) information for the parent compound and any new peaks that appear in the stressed samples, aiding in the preliminary identification of degradants.

3. Method Validation:

- Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (the ability to resolve the analyte from degradants), linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise table.

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | m/z of Major Degradants |

| 1N HCl, 80°C | 24h | ||||

| 1N NaOH, 80°C | 24h | ||||

| 3% H₂O₂, RT | 24h | ||||

| Thermal (Solid), 105°C | 48h | ||||

| Thermal (Solution), 80°C | 48h | ||||

| Photolytic | ICH Q1B | ||||

| Control | 48h |

This table will provide a clear overview of the compound's lability under different conditions and guide further development activities.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to experimentally determine the stability of this molecule. The detailed protocols for forced degradation studies and the strategy for developing a stability-indicating HPLC-MS method offer a clear path to generating the critical data needed for regulatory submissions and for making informed decisions throughout the drug development lifecycle. By following these guidelines, a comprehensive understanding of the stability and degradation profile of this compound can be achieved, ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from it.

References

- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.

- Śmiałek, M. A., et al. (2021). Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine.

-

Rho, S., & Kim, J. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Food Science and Biotechnology, 34(1), 1-9. [Link]

- Ganapathy, K., & Nanjan, M. J. (1983). Kinetics of V(V) Oxidation of Piperidinols. Indian Journal of Chemistry, 22B, 600-602.

- Tee, O. S., & Banerjee, S. (1978). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry, 56(11), 1526-1532.

-

Szeremeta, M., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 11-19. [Link]

-

Ferreira da Silva, F., et al. (2020). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 25(18), 4268. [Link]

- Google Patents. (1976).

- Minisci, F., et al. (1986). Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. Journal of the Chemical Society, Perkin Transactions 2, (8), 1161-1167.

- Kumar, V., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-10.

-

Richardson, D. E. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 194(3), 546-554. [Link]

-

Ghorpade, S., et al. (2020). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron, 76(48), 131619. [Link]

- Junjappa, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2728.

-

Harrad, S., et al. (2018). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 208, 93-100. [Link]

- Bajaj, S., et al. (2003). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(2), 1-6.

-

Al-Hadiya, B. M. H., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Data in Brief, 8, 1373-1379. [Link]

- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

- Reddy, P. M., et al. (2025). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.

- Maljurić, N., et al. (2018). Quantitative structure–retention relationship modeling of selected antipsychotics and their impurities in green liquid chromatography using cyclodextrin mobile phases. Analytical and Bioanalytical Chemistry, 410(10), 2649-2661.

- Poupin, P., et al. (1998).

Methodological & Application

Synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol: An Application Note and Detailed Protocol

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol from 5-bromo-2-chloropyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules with potential applications in various therapeutic areas. The strategic placement of the bromo-substituent on the pyrimidine ring and the hydroxyl group on the piperidine moiety offers multiple points for further chemical modification, making it an attractive intermediate for the generation of compound libraries in drug discovery campaigns.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)